molecular formula C9H7F9N4O2S B5189796 ethyl N-[1,1,1,3,3,3-hexafluoro-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]propan-2-yl]carbamate

ethyl N-[1,1,1,3,3,3-hexafluoro-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]propan-2-yl]carbamate

Cat. No.: B5189796
M. Wt: 406.23 g/mol
InChI Key: NGFNOAIXKVZCRV-UHFFFAOYSA-N
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Description

Ethyl N-[1,1,1,3,3,3-hexafluoro-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]propan-2-yl]carbamate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which contribute to its high stability and reactivity. It is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[1,1,1,3,3,3-hexafluoro-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]propan-2-yl]carbamate involves several stepsThe reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[1,1,1,3,3,3-hexafluoro-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]propan-2-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl N-[1,1,1,3,3,3-hexafluoro-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]propan-2-yl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl N-[1,1,1,3,3,3-hexafluoro-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]propan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with proteins and other biomolecules, affecting their function and stability .

Comparison with Similar Compounds

Ethyl N-[1,1,1,3,3,3-hexafluoro-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]propan-2-yl]carbamate is unique due to its high fluorine content and specific structural features. Similar compounds include:

These compounds share some chemical properties but differ in their specific applications and reactivity.

Properties

IUPAC Name

ethyl N-[1,1,1,3,3,3-hexafluoro-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]propan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F9N4O2S/c1-2-24-5(23)20-7(8(13,14)15,9(16,17)18)19-4-22-21-3(25-4)6(10,11)12/h2H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFNOAIXKVZCRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=NN=C(S1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F9N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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